Nav1.7-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H22BrNO5 |

|---|---|

Poids moléculaire |

472.3 g/mol |

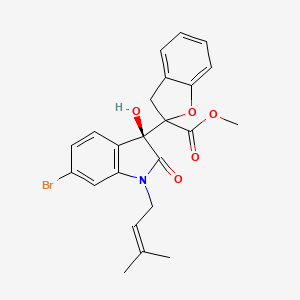

Nom IUPAC |

methyl 2-[(3S)-6-bromo-3-hydroxy-1-(3-methylbut-2-enyl)-2-oxoindol-3-yl]-3H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C23H22BrNO5/c1-14(2)10-11-25-18-12-16(24)8-9-17(18)23(28,20(25)26)22(21(27)29-3)13-15-6-4-5-7-19(15)30-22/h4-10,12,28H,11,13H2,1-3H3/t22?,23-/m1/s1 |

Clé InChI |

BJERJTMQOUROEZ-OZAIVSQSSA-N |

SMILES isomérique |

CC(=CCN1C2=C(C=CC(=C2)Br)[C@@](C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |

SMILES canonique |

CC(=CCN1C2=C(C=CC(=C2)Br)C(C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |

Origine du produit |

United States |

Foundational & Exploratory

For Immediate Release

In the relentless pursuit of novel therapeutics for pain management, the voltage-gated sodium channel Nav1.7 has emerged as a pivotal target. The discovery of potent and selective inhibitors of this channel holds the promise of a new generation of analgesics devoid of the adverse effects associated with current treatments. One such candidate that has garnered attention within the research community is Nav1.7-IN-13, a small molecule identified for its potential to modulate pain signaling pathways. This technical guide serves to consolidate the available information on the discovery and synthesis of this intriguing compound, aimed at researchers, scientists, and professionals in the field of drug development.

This compound, also referred to as compound 3g in some commercial contexts, is a potent sodium channel inhibitor.[1] Preclinical data indicates that it effectively suppresses neuronal activity induced by veratridine, a known activator of sodium channels.[1] Furthermore, the compound has demonstrated the ability to inhibit the total sodium ion current in dorsal root ganglion (DRG) neurons in a concentration-dependent manner.[1] These findings suggest a direct interaction with and modulation of sodium channel function, a key mechanism in the transmission of pain signals.

Unveiling the Biological Activity

The therapeutic potential of this compound is underscored by its efficacy in animal models of neuropathic pain. In a rat model of spared nerve injury (SNI), a well-established model for studying chronic pain, this compound was shown to significantly alleviate mechanical pain behavior.[1] This analgesic activity points to its potential as a lead compound for the development of drugs targeting neuropathic pain states.

Initial safety profiling has also yielded promising results. At concentrations ranging from 50 to 150 μM, this compound inhibits the activation of sodium channels in rat DRG neurons in a dose-dependent manner.[1] Importantly, at a concentration of 150 μM, the compound did not exhibit any inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) channel, a critical consideration in drug development due to the risk of cardiac arrhythmias associated with hERG blockade.[1]

Nav1.7 Signaling and Therapeutic Intervention

The Nav1.7 sodium channel plays a crucial role in the propagation of action potentials along nociceptive neurons. Its involvement in pain signaling is a well-established concept in the field. The following diagram illustrates a simplified workflow for the discovery and initial evaluation of a Nav1.7 inhibitor like this compound.

Synthesis and Experimental Protocols

Detailed information regarding the chemical synthesis and specific experimental protocols for this compound is not publicly available at this time. The designation "compound 3g" suggests its origin from a medicinal chemistry campaign, likely detailed in a primary research article or patent application that is not readily identifiable through public databases. The process for synthesizing such a pyrazole-containing compound would typically involve a multi-step synthetic route, starting from commercially available precursors.

The following diagram outlines a general logical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Future Directions

While the currently available information on this compound is limited, the preliminary data positions it as a compound of interest in the field of pain research. Further disclosure of its chemical structure, synthetic route, and detailed pharmacological profile will be crucial for the research community to fully evaluate its potential and build upon this discovery. The journey from a promising hit compound to a clinically approved drug is long and arduous, but the initial findings for this compound provide a foundation for future investigation and development. The scientific community awaits the publication of the primary research that will undoubtedly shed more light on this novel Nav1.7 inhibitor.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nav1.7-IN-13, also identified as compound 3g, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Its genetic validation as a key mediator of pain perception has positioned it as a prime target for the development of novel analgesics. This compound has demonstrated significant potential in preclinical models of neuropathic pain, highlighting its promise as a therapeutic candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols.

Chemical Structure and Properties

This compound is a small molecule with the CAS number 2776235-57-3. Its chemical identity is defined by the following parameters:

| Property | Value |

| IUPAC Name | (2R)-2-(2-((4-(benzyloxy)-3-methoxybenzyl)amino)acetamido)-3-phenylpropanoic acid |

| Molecular Formula | C26H28N2O5 |

| Molecular Weight | 448.51 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)O)OCC3=CC=CC=C3 |

| InChI Key | InChI=1S/C26H28N2O5/c1-32-23-18-20(15-21(33-17-19-10-6-5-7-11-19)24(23)28-16-25(30)27-22(26(31)32)14-16-8-3-2-4-9-16)13-12-19 |

| CAS Number | 2776235-57-3 |

Biological Activity

This compound functions as a selective inhibitor of the Nav1.7 sodium channel. It has been shown to suppress veratridine-induced neuronal activity and inhibit the total sodium ion current in dorsal root ganglion (DRG) neurons in a concentration-dependent manner.[1] This inhibition of Nav1.7 activity leads to a reduction in neuronal excitability, which is the basis for its analgesic effects.

In Vitro Activity

While specific IC50 values for this compound are not publicly available in the search results, it is described as a potent inhibitor. It effectively blocks open sodium channels that are in an over-excited state.[1] At concentrations of 50-150 μM over 16 hours, it demonstrates dose-dependent inhibition of sodium channel activation in rat DRG neurons.[1] Importantly, at a concentration of 150 μM, it does not significantly affect the hERG channel, suggesting a degree of selectivity and a potentially favorable cardiac safety profile.[1]

In Vivo Activity

In a preclinical model of neuropathic pain, the spared nerve injury (SNI) rat model, this compound has been shown to significantly alleviate mechanical pain behavior, demonstrating its analgesic properties in a living organism.[1]

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp for Nav1.7 Inhibition Assay

This protocol is a general representation of how the inhibitory activity of this compound on Nav1.7 channels would be assessed using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

-

Cell Preparation: On the day of recording, cells are dissociated, typically using a gentle enzymatic solution like trypsin, and plated onto glass coverslips.

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaohm seal with a single cell.

-

The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.

-

The cell is voltage-clamped at a holding potential of -120 mV.

-

Nav1.7 currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

-

Compound Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

In Vivo: Spared Nerve Injury (SNI) Model in Rats for Neuropathic Pain

This protocol outlines the key steps in the spared nerve injury model used to evaluate the analgesic efficacy of this compound.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used for this model.

-

Surgical Procedure:

-

The animals are anesthetized (e.g., with isoflurane).

-

An incision is made on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.[2]

-

Care is taken to ensure the sural nerve remains intact and untouched.[2]

-

The muscle and skin are then closed in layers.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Mechanical sensitivity is assessed using von Frey filaments.

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

-

The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

-

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection) at various doses.

-

Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared to those of vehicle-treated control animals to determine the analgesic effect of the compound.

Signaling Pathway

The primary mechanism of action of this compound is the direct blockade of the Nav1.7 sodium channel, which is a key component in the propagation of pain signals.

Conclusion

This compound is a promising Nav1.7 inhibitor with demonstrated analgesic activity in a preclinical model of neuropathic pain. Its selectivity and in vivo efficacy warrant further investigation as a potential therapeutic agent for the treatment of chronic pain conditions. This technical guide provides a foundational understanding of its chemical and biological properties, along with standardized protocols for its evaluation, to aid researchers in the ongoing development of novel pain therapeutics.

References

Disclaimer: Information regarding the specific compound "Nav1.7-IN-13" is not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview of the use of well-characterized, selective Nav1.7 inhibitors for studying nociceptor excitability, using publicly available data for representative compounds as a surrogate.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the investigation of pain pathways and the development of novel analgesics. Here, we delve into the core principles of utilizing selective sodium channel Nav1.7 inhibitors to probe the excitability of nociceptors, the primary neurons responsible for transmitting pain signals.

Introduction to Nav1.7 and Nociceptor Excitability

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the propagation of action potentials along nociceptive neurons. Its preferential expression in dorsal root ganglion (DRG) and sympathetic ganglion neurons places it at the frontline of pain signal transmission. Genetic studies in humans have solidified the role of Nav1.7 in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes Nav1.7 a prime therapeutic target for the development of new pain treatments.

Selective Nav1.7 inhibitors are invaluable research tools for dissecting the precise contribution of this channel to nociceptor excitability and for validating its potential as a drug target. These compounds allow for the acute and reversible blockade of Nav1.7, enabling detailed electrophysiological and behavioral studies.

Quantitative Data on Representative Selective Nav1.7 Inhibitors

The following tables summarize the in vitro and in vivo properties of representative, well-characterized selective Nav1.7 inhibitors. This data is essential for experimental design and interpretation.

Table 1: In Vitro Potency and Selectivity of Representative Nav1.7 Inhibitors

| Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Selectivity vs. Nav1.5 | Reference |

| GDC-0310 | 130 | >30,000 | 2,200 | 1,400 | 1,200 | >230-fold | |

| PF-05089771 | 11 | 920 | 1,100 | Not Reported | Not Reported | ~84-fold | |

| Protoxin-II | 0.3 | >10,000 | Not Reported | Not Reported | Not Reported | >33,000-fold |

Table 2: In Vivo Efficacy of GDC-0310 in a Rodent Model of Inflammatory Pain

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Post-CFA | % Reversal of Hyperalgesia | Reference |

| Rat CFA Model | Vehicle | - | 1.5 ± 0.2 | 0% | |

| Rat CFA Model | GDC-0310 | 3 | 3.8 ± 0.5 | ~25% | |

| Rat CFA Model | GDC-0310 | 10 | 6.5 ± 0.8 | ~55% | |

| Rat CFA Model | GDC-0310 | 30 | 10.2 ± 1.1 | ~95% |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of studies investigating Nav1.7 function. Below are protocols for key in vitro and in vivo assays.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is designed to measure sodium currents and action potential firing in isolated DRG neurons, providing a direct assessment of a compound's effect on Nav1.7 activity and neuronal excitability.

1. Neuron Preparation:

- Euthanize a rodent (e.g., adult rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

- Dissect the dorsal root ganglia (DRG) from the spinal column and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

- Treat the ganglia with a digestive enzyme solution (e.g., collagenase/dispase) for 60-90 minutes at 37°C to dissociate the neurons.

- Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

- Plate the neurons on laminin/poly-D-lysine coated coverslips and incubate for 2-24 hours before recording.

2. Electrophysiological Recording:

- Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

- Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with KOH.

- Establish a whole-cell patch-clamp configuration on a small-diameter (<25 µm) DRG neuron (likely a nociceptor).

- To isolate Nav1.7 currents, use a voltage-clamp protocol. From a holding potential of -120 mV, apply a 500 ms prepulse to -50 mV to inactivate most other Nav channels, followed by a test pulse to 0 mV to elicit Nav1.7-mediated currents.

- To measure action potential firing (current-clamp), inject a series of depolarizing current steps and record the number of evoked action potentials.

- Apply the Nav1.7 inhibitor via the perfusion system and repeat the voltage-clamp or current-clamp protocols to determine its effect.

In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to induce a persistent inflammatory state, leading to hypersensitivity to thermal and mechanical stimuli, which can be reversed by effective analgesics.

1. Induction of Inflammation:

- Handle rodents (e.g., Sprague-Dawley rats) for several days before the experiment to acclimate them to the testing environment.

- Briefly restrain the animal and inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

- Return the animal to its home cage. Inflammation and pain hypersensitivity will develop over the next 24 hours.

2. Behavioral Testing (Mechanical Allodynia):

- Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate for at least 15 minutes.

- Use von Frey filaments of logarithmically increasing stiffness to apply pressure to the plantar surface of the inflamed paw.

- A positive response is a sharp withdrawal of the paw.

- Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

- Establish a baseline PWT before CFA injection and at a set time point post-CFA (e.g., 24 hours).

3. Drug Administration and Efficacy Measurement:

- Administer the Nav1.7 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

- At various time points after drug administration (e.g., 1, 2, 4 hours), re-measure the PWT.

- An increase in the PWT in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.

- Calculate the percent reversal of hyperalgesia based on the post-drug PWT relative to the baseline and post-CFA PWTs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Signaling pathway of Nav1.7 in nociceptor sensitization.

As an initial step, it is important to note that a search for "Nav1.7-IN-13" did not yield specific in vitro studies for a compound with this exact designation. The scientific literature and public databases do not contain information on a molecule named this compound.

Therefore, this guide will proceed by presenting a comprehensive overview of the typical in vitro evaluation of a representative, well-characterized Nav1.7 inhibitor, drawing upon established methodologies and data from publicly available studies on similar molecules. This will serve as a template for the kind of in-depth technical guide requested, which can be adapted should information on "this compound" become available. For the purpose of this guide, we will use data and protocols associated with potent and selective peptide inhibitors of Nav1.7, such as the ProTx-II analogues, which are discussed in the scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Objective: This document outlines the core in vitro assays and data presentation for the characterization of a novel Nav1.7 inhibitor. It provides detailed experimental protocols and visual representations of workflows and pathways to guide researchers in the field.

Introduction to Nav1.7 and its Role in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Genetic studies in humans have solidified Nav1.7 as a key target for analgesic drug development. Gain-of-function mutations in SCN9A lead to conditions of extreme pain, such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[1] These findings have spurred significant research into the discovery and development of selective Nav1.7 inhibitors as a promising new class of non-opioid pain therapeutics.

The development of selective Nav1.7 blockers has been a major focus of pharmaceutical research.[2] Both small molecules and peptide toxins have been investigated for their potential to modulate Nav1.7 activity.[2] Despite promising preclinical data, the translation of these findings into clinical efficacy has been challenging.[1][2] This guide focuses on the essential in vitro studies required to characterize the potency, selectivity, and mechanism of action of a putative Nav1.7 inhibitor.

Data Presentation: Potency and Selectivity Profile

A crucial first step in characterizing a novel Nav1.7 inhibitor is to determine its potency and selectivity against other sodium channel subtypes. This is typically achieved through electrophysiological assays. The data is best presented in a clear, tabular format for easy comparison.

Table 1: Electrophysiological Profile of a Representative Nav1.7 Peptide Inhibitor

| Channel Subtype | IC₅₀ (nM) | Fold Selectivity vs. Nav1.7 |

| hNav1.7 | 5 | - |

| hNav1.1 | >5000 | >1000 |

| hNav1.2 | >5000 | >1000 |

| hNav1.3 | >5000 | >1000 |

| hNav1.4 | >5000 | >1000 |

| hNav1.5 | >5000 | >1000 |

| hNav1.6 | 500 | 100 |

| hNav1.8 | >5000 | >1000 |

IC₅₀ values represent the concentration of the inhibitor required to block 50% of the sodium current. Data is hypothetical but representative of highly selective inhibitors discussed in the literature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vitro studies. Below are protocols for key experiments in the characterization of a Nav1.7 inhibitor.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels. These cells do not endogenously express voltage-gated sodium channels, providing a clean background for studying the channel of interest.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of the human Nav channel subtypes (e.g., hNav1.7, hNav1.1, hNav1.5, etc.). Co-transfection with the beta-1 and beta-2 subunits is often performed to ensure proper channel expression and function.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂. For stable cell lines, a selection antibiotic (e.g., G418) is added to the culture medium.

Electrophysiology: Whole-Cell Patch Clamp

-

Objective: To measure the effect of the inhibitor on the ionic currents flowing through the Nav channels.

-

Preparation: Cells expressing the Nav channel of interest are plated on glass coverslips. Prior to recording, the culture medium is replaced with an external recording solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

-

Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cell.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits the peak sodium current (e.g., -10 mV).

-

The inhibitor is perfused into the recording chamber at various concentrations to determine its effect on the current amplitude.

-

-

Data Analysis: The peak inward current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated for each concentration, and the data is fitted to a Hill equation to determine the IC₅₀ value.

Cell Viability Assay

-

Objective: To assess the potential cytotoxicity of the Nav1.7 inhibitor.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Protocol:

-

HEK293 cells are seeded in a 96-well plate.

-

After 24 hours, the cells are treated with the Nav1.7 inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100) are included.

-

The cells are incubated with the inhibitor for a specified period (e.g., 24 or 48 hours).

-

The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

Mandatory Visualizations

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

Caption: Workflow for electrophysiological characterization of a Nav1.7 inhibitor.

Caption: Simplified pain signaling pathway and the action of a Nav1.7 inhibitor.

Conclusion

The in vitro characterization of a Nav1.7 inhibitor is a multifaceted process that requires a combination of molecular and cellular techniques. The data generated from these studies, particularly from electrophysiological assays, is fundamental for determining the potency, selectivity, and mechanism of action of a novel compound. A thorough and systematic in vitro evaluation, as outlined in this guide, is a prerequisite for advancing a promising Nav1.7 inhibitor into further preclinical and clinical development for the treatment of pain. While the search for an effective and safe Nav1.7 inhibitor continues, the robust methodologies described here provide a clear path for the evaluation of future candidates.

References

Introduction

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research due to its preferential expression in peripheral sensory neurons, including the dorsal root ganglion (DRG), and its crucial role in nociception. While information on the specific compound "Nav1.7-IN-13" is not publicly available, this guide will focus on the well-characterized and potent Nav1.7 inhibitor, PF-05089771 , to provide a comprehensive overview of how selective Nav1.7 inhibition impacts DRG neuron function. This document is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative effects of PF-05089771 on Nav1.7 channels and dorsal root ganglion neurons.

Table 1: Potency and Selectivity of PF-05089771

| Parameter | Value | Species | Cell Type | Reference |

| Nav1.7 IC50 | 11 nM | Human | HEK293 | |

| Nav1.7 IC50 (Resting State) | 1900 nM | Human | HEK293 | |

| Nav1.7 IC50 (Inactivated State) | 11 nM | Human | HEK293 | |

| Selectivity vs. Nav1.5 | ~1000-fold | Human | HEK293 |

Table 2: Electrophysiological Effects of PF-05089771 on Rodent DRG Neurons

| Parameter | Condition | Effect of PF-05089771 | Reference |

| Action Potential Firing | Current Injection | Reduced number of evoked action potentials | |

| Current for Action Potential | Small DRG Neurons | Increased | |

| Spontaneous Firing | Cultured DRG Neurons | Reduced firing frequency | |

| Nav1.7 Current Amplitude | Whole-Cell Patch-Clamp | Significant reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolation and Culture of Rodent Dorsal Root Ganglion Neurons

This protocol outlines the general procedure for preparing primary cultures of DRG neurons for subsequent electrophysiological or imaging studies.

Materials:

-

Adult Sprague-Dawley rats

-

Collagenase Type IA

-

Trypsin

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Nerve Growth Factor (NGF)

-

Poly-D-lysine and laminin-coated culture dishes

Procedure:

-

Euthanize the rodent in accordance with institutional guidelines.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Transfer the ganglia to a tube containing DMEM.

-

Treat the ganglia with a digestive enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.

-

Mechanically triturate the ganglia to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in culture medium supplemented with FBS, penicillin/streptomycin, and NGF.

-

Plate the neurons on poly-D-lysine and laminin-coated dishes.

-

Incubate the cultured neurons at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours before experimentation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for recording voltage-gated sodium currents and action potentials from cultured DRG neurons.

Equipment:

-

Inverted microscope

-

Micromanipulators

-

Patch-clamp amplifier and digitizer

-

Data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

Procedure:

-

Place the culture dish with DRG neurons on the microscope stage and perfuse with the external solution.

-

Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a neuron with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

For Voltage-Clamp Recordings (Nav1.7 currents):

-

Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure Nav channels are in a resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

To assess state-dependent inhibition, vary the holding potential or use pre-pulse protocols to shift the channel population towards inactivated states before the test pulse.

-

Apply PF-05089771 to the external solution and record the change in current amplitude.

-

-

For Current-Clamp Recordings (Action Potentials):

-

Inject current steps of increasing amplitude to evoke action potentials.

-

Measure parameters such as the threshold for firing and the number of action potentials fired in response to a given stimulus.

-

Perfuse with PF-05089771 and repeat the current injections to determine its effect on neuronal excitability.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of Nav1.7 in pain signaling and the workflow for evaluating Nav1.7 inhibitors.

Caption: Role of Nav1.7 in nociceptive signaling within a DRG neuron and the point of intervention for PF-05089771.

Caption: Workflow for evaluating the effect of a Nav1.7 inhibitor on DRG neuron electrophysiology.

Methodological & Application

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated therapeutic target for the treatment of pain. Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital indifference to pain. This has spurred significant interest in the discovery and development of selective Nav1.7 inhibitors as novel analgesics.

These application notes provide a representative protocol for the in vitro electrophysiological characterization of Nav1.7 inhibitors, using the hypothetical compound Nav1.7-IN-13 as an example. The methodologies described herein are based on standard automated patch-clamp techniques commonly employed in academic and industrial drug discovery settings.

Data Presentation: A Template for Summarizing Experimental Results

Due to the limited publicly available data for the specific compound this compound, the following table is presented as a template for researchers to summarize their findings. This structured format allows for a clear and concise presentation of key quantitative metrics obtained from in vitro electrophysiology experiments.

| Parameter | Experimental Value | Description |

| Cell Line | e.g., HEK293 expressing human Nav1.7 | The cell line used for the electrophysiological recordings. |

| Recording Temperature | e.g., Room Temperature (22-25°C) | The temperature at which the experiments were conducted. |

| IC50 (Tonic Block) | e.g., 10 nM | The half-maximal inhibitory concentration of the compound on the Nav1.7 channel under resting (tonic) conditions. |

| IC50 (Use-Dependent Block) | e.g., 1 nM | The half-maximal inhibitory concentration of the compound on the Nav1.7 channel under conditions of repetitive stimulation (use-dependence). |

| Hill Slope | e.g., 1.2 | The slope of the concentration-response curve, providing insights into the binding stoichiometry. |

| V1/2 of Inactivation | e.g., -75 mV | The membrane potential at which half of the Nav1.7 channels are in the inactivated state. |

| Effect on V1/2 of Inactivation | e.g., -10 mV shift with 100 nM compound | The change in the V1/2 of inactivation induced by the compound, indicating its effect on the voltage-dependence of inactivation. |

| Time Constant of Recovery from Inactivation (τ) | e.g., 5 ms | The time it takes for Nav1.7 channels to recover from inactivation. |

| Effect on Recovery from Inactivation | e.g., Increased τ to 15 ms with 100 nM compound | The effect of the compound on the kinetics of recovery from inactivation. |

Experimental Protocols

Cell Culture and Maintenance

A stable cell line expressing the human Nav1.7 channel, such as HEK293 cells, is recommended for these studies.

-

Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells should be passaged every 2-3 days or when they reach 80-90% confluency. For electrophysiology experiments, cells are plated onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C. Serial dilutions are prepared in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Automated Patch-Clamp Electrophysiology

This protocol is designed for an automated patch-clamp system but can be adapted for manual patch-clamp rigs.

-

Cell Preparation: Cells are harvested and suspended in the external solution at a suitable density for the automated patch-clamp system.

-

System Priming: Prime the system with the internal and external solutions according to the manufacturer's instructions.

-

Cell Loading: Load the cell suspension into the system.

-

Seal Formation and Whole-Cell Configuration: The system will automatically establish a giga-ohm seal and achieve the whole-cell configuration.

-

Data Acquisition:

-

Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -120 mV.

-

Tonic Block Protocol:

-

Apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.

-

Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the peak sodium current at each concentration until a steady-state block is achieved.

-

-

Use-Dependent Block Protocol:

-

Apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 10 Hz).

-

Establish a stable baseline current in the absence of the compound.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the peak sodium current during the pulse train at each concentration.

-

-

-

Data Analysis:

-

The peak sodium current amplitude is measured for each voltage step.

-

The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.

-

The IC50 and Hill slope are determined by fitting the concentration-response data to the Hill equation.

-

Visualizations

Caption: Experimental workflow for in vitro electrophysiological characterization of this compound.

Caption: Simplified signaling pathway of Nav1.7 in pain and the inhibitory action of this compound.

Disclaimer: As "Nav1.7-IN-13" is not a publicly documented Nav1.7 inhibitor, this document will use the well-characterized and potent Nav1.7 inhibitor, PF-05089771 , as a representative example to provide detailed application notes and protocols for researchers, scientists, and drug development professionals. The methodologies and data presentation can be adapted for other selective Nav1.7 inhibitors.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Expressed predominantly in peripheral sensory neurons, it plays a crucial role in the transmission of nociceptive signals. Potent and selective inhibitors of Nav1.7 are therefore of significant interest in drug discovery. This document provides a detailed protocol for the characterization of Nav1.7 inhibitors using the whole-cell patch-clamp technique, with PF-05089771 as a case study.

Mechanism of Action of PF-05089771

PF-05089771 is a potent and selective inhibitor of the Nav1.7 channel, demonstrating state-dependent binding. It exhibits a higher affinity for the inactivated state of the channel compared to the resting state. This state-dependent inhibition is a key characteristic that can be quantified through specific patch-clamp protocols.

Quantitative Data Summary

The following table summarizes the inhibitory activity of PF-05089771 on human Nav1.7 channels expressed in HEK293 cells.

| Parameter | Value | Description | Reference |

| IC50 (Resting State) | 11 nM | Concentration of PF-05089771 that inhibits 50% of the Nav1.7 current from the resting state. | |

| IC50 (Inactivated State) | 1.1 nM | Concentration of PF-05089771 that inhibits 50% of the Nav1.7 current from the inactivated state. | |

| Fold Shift in Inactivation | ~2-fold | The shift in the voltage-dependence of steady-state inactivation in the presence of the inhibitor. |

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Subculturing: Passage cells every 2-3 days to maintain them in the logarithmic growth phase.

-

Preparation for Recording: Plate cells onto glass coverslips 24-48 hours before the experiment. For recording, transfer a coverslip to the recording chamber on the microscope stage.

Patch-Clamp Electrophysiology

4.2.1. Solutions

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Compound Preparation: Prepare a stock solution of the Nav1.7 inhibitor (e.g., PF-05089771) in DMSO. Dilute the stock solution in the external solution to the final desired concentrations on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

4.2.2. Whole-Cell Recording Configuration

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

4.2.3. Voltage-Clamp Protocols

-

Protocol 1: Tonic Block (Resting State Inhibition)

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize the accumulation of use-dependent block.

-

Perfuse the cell with increasing concentrations of the inhibitor and measure the reduction in the peak current amplitude.

-

-

Protocol 2: Use-Dependent Block (Inactivated State Inhibition)

-

Hold the cell at a depolarized potential (e.g., -70 mV) where a fraction of channels are in the inactivated state.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

-

Measure the progressive reduction in the peak current amplitude during the pulse train in the presence of the inhibitor.

-

-

Protocol 3: Steady-State Inactivation

-

Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -40 mV for 500 ms).

-

Apply a test pulse (e.g., to 0 mV for 20 ms) to measure the fraction of available channels.

-

Plot the normalized peak current as a function of the pre-pulse potential to generate the steady-state inactivation curve.

-

Repeat the protocol in the presence of the inhibitor to determine the shift in the inactivation curve.

-

Data Analysis

-

IC50 Determination: Plot the percentage of current inhibition against the logarithm of the inhibitor concentration. Fit the data with the Hill equation to determine the IC50 value.

-

Steady-State Inactivation Analysis: Fit the steady-state inactivation curves with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor.

Visualizations

Signaling Pathway of Nav1.7 in Nociception

Caption: Role of Nav1.7 in the nociceptive signaling pathway and its inhibition.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for characterizing a Nav1.7 inhibitor using patch-clamp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. Its critical role in the transmission of pain signals is underscored by human genetic studies where loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes. Nav1.7 is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1][2]

Nav1.7-IN-13 is a sodium channel inhibitor that has been shown to suppress neuronal activity.[3] Calcium imaging assays provide a robust and high-throughput method to functionally assess the inhibitory activity of compounds like this compound on Nav1.7 channels. By measuring changes in intracellular calcium ([Ca2+]i), researchers can indirectly monitor the activity of Nav1.7 channels, as their activation leads to membrane depolarization and subsequent influx of calcium through voltage-gated calcium channels (VGCCs). This document provides detailed protocols and application notes for the use of this compound in calcium imaging assays.

Mechanism of Action and Signaling Pathway

Nav1.7 channels are key regulators of neuronal excitability. Upon stimulation by a depolarizing signal, Nav1.7 channels open, leading to a rapid influx of sodium ions (Na+). This influx further depolarizes the cell membrane, which in turn activates VGCCs. The opening of VGCCs results in an influx of extracellular calcium, leading to a transient increase in intracellular calcium concentration. This rise in [Ca2+]i can be detected using fluorescent calcium indicators. This compound, as a sodium channel inhibitor, is expected to block the initial Na+ influx, thereby preventing the downstream activation of VGCCs and the subsequent rise in intracellular calcium.[4]

Data Presentation

The inhibitory effect of this compound on Nav1.7 channel activity can be quantified by measuring the reduction in the agonist-induced increase in intracellular calcium. The following table provides an example of how to present such quantitative data. Please note that these values are for illustrative purposes, as specific IC50 values for this compound from calcium imaging assays are not currently available in the public domain. The provided concentration range is based on vendor information regarding its activity in inhibiting sodium channel activation.[3]

| Compound | Cell Type | Agonist (Concentration) | IC50 (µM) | Maximum Inhibition (%) |

| This compound | Rat DRG Neurons | Veratridine (30 µM) | 50 - 150 (effective range) | Not specified |

| ProTx-II (Control) | Rat DRG Neurons | Electrical Field Stimulation | 0.072 | ~100 |

| Tetracaine (Control) | HEK293-Nav1.7 | Veratridine (100 µM) | 3.6 | ~100 |

Experimental Protocols

Protocol 1: Calcium Imaging Assay in Primary Dorsal Root Ganglion (DRG) Neurons using Veratridine

This protocol describes a method to assess the inhibitory effect of this compound on Nav1.7 channels in their native environment using primary DRG neurons. Veratridine, a sodium channel agonist, is used to induce channel opening and subsequent calcium influx.

Materials:

-

Primary DRG neurons (rat or mouse)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Poly-D-lysine and laminin-coated culture plates

-

Fura-2 AM or Fluo-8 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Veratridine

-

This compound

-

Positive controls (e.g., Tetrodotoxin, ProTx-II)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single wavelength excitation/emission (for Fluo-8)

Experimental Workflow:

Procedure:

-

Cell Culture:

-

Isolate DRG neurons from neonatal or adult rodents following established protocols.

-

Plate the dissociated neurons on poly-D-lysine and laminin-coated plates.

-

Culture the neurons in supplemented Neurobasal medium for 2-5 days to allow for recovery and neurite extension.

-

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (2-5 µM) or Fluo-8 AM (1-4 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

-

-

Compound Application and Data Acquisition:

-

Acquire a baseline fluorescence signal for 1-2 minutes.

-

Add this compound at various concentrations (e.g., starting from the 50-150 µM range and performing serial dilutions) or a vehicle control to the cells and incubate for 5-15 minutes.

-

Add veratridine (e.g., 30 µM final concentration) to stimulate the Nav1.7 channels.

-

Record the change in fluorescence intensity for 5-10 minutes. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-8, record the emission around 525 nm following excitation around 488 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio change (ΔR) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: High-Throughput Calcium Imaging Assay in a Stable Cell Line Expressing Nav1.7

This protocol is suitable for screening and characterizing Nav1.7 inhibitors in a more controlled and scalable manner using a cell line (e.g., HEK293) stably expressing human Nav1.7.

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Complete culture medium (e.g., DMEM with 10% FBS, selection antibiotic)

-

Black-walled, clear-bottom 96- or 384-well plates

-

Calcium-sensitive dye kit (e.g., Fluo-8 No Wash)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Veratridine

-

This compound

-

Positive and negative controls

-

Automated liquid handler and a fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Experimental Workflow:

Procedure:

-

Cell Plating:

-

Seed the HEK293-Nav1.7 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours.

-

-

Dye Loading:

-

Prepare the calcium dye solution according to the manufacturer's instructions.

-

Remove the culture medium and add the dye solution to each well.

-

Incubate for 1 hour at 37°C.

-

-

Assay Performance:

-

Prepare a compound plate with serial dilutions of this compound and controls.

-

Transfer the compounds from the compound plate to the cell plate using an automated liquid handler.

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the cell plate into the fluorescence imaging plate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of veratridine to all wells to stimulate the cells.

-

Immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.

-

Generate dose-response curves and calculate IC50 values using appropriate software.

-

Concluding Remarks

Calcium imaging assays are a powerful tool for the functional characterization of Nav1.7 inhibitors. The provided protocols offer robust methods for evaluating the efficacy of this compound in both primary neurons and a high-throughput screening format. While specific quantitative data for this compound in these assays is not yet publicly available, the information provided here serves as a comprehensive guide for researchers to design and execute experiments to determine its inhibitory profile. Careful optimization of cell conditions, dye loading, and agonist concentrations will be crucial for obtaining reliable and reproducible results.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7-IN-13_TargetMol [targetmol.com]

- 4. Nav1.7 sodium channel-induced Ca2+ influx decreases tau phosphorylation via glycogen synthase kinase-3beta in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, where it acts as a crucial amplifier of pain signals.[3][4][5] Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, highlighting the potential of Nav1.7 inhibitors as powerful analgesics.[1][2] Nav1.7-IN-13 (also known as compound 3g) is a novel sodium channel inhibitor with demonstrated analgesic properties in a preclinical animal model of neuropathic pain.[3] These application notes provide an overview of the available data for this compound and protocols for its use in inducing analgesia in animal models.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Type | Assay | Result | Citation |

| Sodium Channel Inhibition | Rat Dorsal Root Ganglion (DRG) Neurons | Inhibition of total Na+ current | Concentration-dependent inhibition | [3] |

| Effect on Channel Kinetics | Rat Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | Delays the activation of Nav channels | [3] |

| Neuronal Activity Inhibition | Neuronal Culture | Veratridine-induced activity | Significant suppression | [3] |

| hERG Channel Activity | Not specified | Not specified | No effect at 150 μM |

In Vivo Analgesic Activity of this compound

| Animal Model | Species | Pain Modality | Outcome | Citation |

| Spared Nerve Injury (SNI) | Rat | Mechanical Allodynia | Significantly alleviates mechanical pain behavior | [3] |

Signaling Pathway

The Nav1.7 channel is a key component of the pain signaling pathway in peripheral nociceptive neurons. Upon tissue injury or inflammation, various mediators are released, leading to the depolarization of the neuronal membrane. Nav1.7 channels, concentrated at the nerve endings, amplify these small depolarizations. When the membrane potential reaches the threshold, it triggers the generation of an action potential that propagates along the axon to the spinal cord, and ultimately to the brain, where it is perceived as pain. This compound, as a sodium channel inhibitor, is presumed to directly block the influx of sodium ions through Nav1.7, thereby dampening the amplification of subthreshold stimuli and preventing the generation of action potentials in nociceptive neurons.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from DRG Neurons

Objective: To assess the inhibitory effect of this compound on total sodium currents in isolated dorsal root ganglion (DRG) neurons.

Materials:

-

This compound

-

Primary DRG neuron culture from rats

-

Patch-clamp rig with amplifier and data acquisition system

-

External and internal solutions for recording sodium currents

-

Perfusion system

Protocol:

-

Isolate DRG neurons from rats following established procedures.

-

Culture the neurons for 24-48 hours before recording.

-

Establish a whole-cell patch-clamp configuration on a single DRG neuron.

-

Record baseline total sodium currents by applying a series of depolarizing voltage steps.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Perfuse the neuron with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 150 µM).

-

Record sodium currents at each concentration after a stable effect is reached.

-

Analyze the data to determine the concentration-dependent inhibition of the sodium current and any changes in channel gating properties (activation, inactivation).

In Vivo Analgesia: Spared Nerve Injury (SNI) Model in Rats

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Materials:

-

This compound

-

Adult male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Von Frey filaments for assessing mechanical allodynia

-

Vehicle for this compound administration

Protocol:

-

SNI Surgery:

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate the common peroneal and tibial nerves with a silk suture and section them distal to the ligation, removing a small fragment of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain.

-

-

Assessment of Mechanical Allodynia:

-

Place the rats in individual chambers with a wire mesh floor and allow them to acclimate.

-

Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the ipsilateral (operated) hind paw.

-

Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.

-

-

Drug Administration and Behavioral Testing:

-

Establish a baseline PWT for each animal.

-

Administer this compound or vehicle to the rats via an appropriate route (e.g., intraperitoneal, oral).

-

Measure the PWT at different time points after drug administration (e.g., 30, 60, 120, 240 minutes) to assess the time course of the analgesic effect.

-

Compare the PWTs of the this compound-treated group with the vehicle-treated group to determine the analgesic efficacy.

-

Conclusion

This compound is a promising sodium channel inhibitor that has demonstrated the potential to induce analgesia in a preclinical model of neuropathic pain. The provided data and protocols offer a foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully characterize its selectivity for Nav1.7 over other sodium channel subtypes and to explore its efficacy in other pain models.

References

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of cell-based assays using Nav1.7-IN-13, a potent and selective inhibitor of the Nav1.7 sodium channel, a key target in pain therapeutics.

Introduction

The voltage-gated sodium channel Nav1.7 has been identified as a critical player in the transmission of pain signals. Its genetic link to human pain disorders has made it a highly attractive target for the development of novel analgesics. This compound is a research compound designed to selectively inhibit this channel. These notes detail the principles and provide step-by-step protocols for evaluating the potency and mechanism of action of this compound and similar compounds in a cell-based environment. The primary assays described are the fluorescence-based membrane potential assay and the automated patch clamp electrophysiology assay, which are industry-standard methods for characterizing ion channel modulators.

Data Presentation: Comparative Potency of Nav1.7 Inhibitors

Due to the limited publicly available data for this compound, the following table presents representative data for other well-characterized Nav1.7 inhibitors to illustrate the typical data output from the described assays. This data is for comparative and illustrative purposes.

| Compound | Assay Type | Cell Line | IC50 (nM) | Assay Principle |

| Compound A | FLIPR Membrane Potential | HEK293-Nav1.7 | 15 | Measures changes in membrane potential upon channel activation. |

| Compound B | Automated Patch Clamp | CHO-Nav1.7 | 8 | Directly measures the flow of ions through the channel. |

| Compound C | FLIPR Membrane Potential | HEK293-Nav1.7 | 25 | Measures changes in membrane potential upon channel activation. |

| Compound D | Automated Patch Clamp | CHO-Nav1.7 | 12 | Directly measures the flow of ions through the channel. |

Experimental Protocols

Fluorescence-Based Membrane Potential Assay

This assay provides a high-throughput method to screen for and characterize Nav1.7 inhibitors by measuring changes in cell membrane potential.

Materials:

-

HEK293 cells stably expressing human Nav1.7 (HEK293-Nav1.7)

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluorescent Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)

-

Nav1.7 Activator (e.g., Veratridine)

-

This compound and other test compounds

-

384-well black, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Protocol:

-

Cell Plating: Seed HEK293-Nav1.7 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.

-

Dye Loading: Prepare the membrane potential dye solution according to the manufacturer’s instructions and add it to the cells. Incubate for 60 minutes at 37°C.

-

Compound Addition: Add the prepared compound dilutions to the assay plate and incubate for 15-30 minutes at room temperature.

-

Assay Measurement: Place the assay plate into the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.

-

Cell Stimulation: Add the Nav1.7 activator (e.g., veratridine) to all wells simultaneously using the FLIPR's integrated pipettor.

-

Data Acquisition: Continue recording fluorescence for 2-5 minutes to capture the change in membrane potential upon channel activation.

-

Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate the IC50 value for this compound by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology Assay

This assay provides a detailed characterization of the inhibitory effect of this compound on the channel's biophysical properties.

Materials:

-

CHO cells stably expressing human Nav1.7 (CHO-Nav1.7)

-

External Solution: Physiological salt solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4)

-

Internal Solution: (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3)

-

This compound and other test compounds

-

Automated patch clamp system (e.g., Patchliner, QPatch)

Protocol:

-

Cell Preparation: Harvest CHO-Nav1.7 cells and prepare a single-cell suspension in the External Solution.

-

System Priming: Prime the automated patch clamp system with Internal and External Solutions according to the manufacturer's protocol.

-

Cell Sealing: The system will automatically trap a single cell and form a high-resistance (giga-seal) between the cell membrane and the recording electrode.

-

Whole-Cell Configuration: A voltage pulse is applied to rupture the cell membrane under the electrode, achieving the whole-cell patch clamp configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

-

Compound Application: Apply this compound at various concentrations to the cell while continuously monitoring the Nav1.7 current.

-

Data Acquisition: Record the peak inward current at each concentration.

-

Data Analysis: Determine the percentage of current inhibition at each concentration and calculate the IC50 value for this compound.

Diagrams

Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.

Caption: Experimental workflow for the FLIPR-based membrane potential assay.

Caption: Experimental workflow for the automated patch clamp electrophysiology assay.

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Nav1.7-IN-13". The following application notes and protocols have been generated based on established principles and published data for other potent and selective Nav1.7 inhibitors used in preclinical in vivo pain research. These notes are intended to serve as a comprehensive guide for researchers working with similar selective Nav1.7-targeting compounds.

Introduction: Nav1.7 as a Therapeutic Target for Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the pain signaling pathway.[1] It is preferentially expressed in peripheral damage-sensing (nociceptive) neurons and sympathetic ganglion neurons.[2][3] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in response to noxious stimuli.[2][4]

Human genetic studies have solidified Nav1.7's role as a key pain modulator. Loss-of-function mutations in SCN9A result in a rare condition known as congenital insensitivity to pain (CIP), where individuals cannot feel pain, while gain-of-function mutations lead to severe inherited pain syndromes like primary erythermalgia and paroxysmal extreme pain disorder.[3][5][6] This makes selective pharmacological inhibition of Nav1.7 a highly promising strategy for developing novel, non-opioid analgesics.[5][7] The goal is to pharmacologically replicate the pain-free state of individuals with CIP without the adverse effects associated with non-selective sodium channel blockers.[8]

Application Notes for a Representative Nav1.7 Inhibitor

Mechanism of Action

A selective Nav1.7 inhibitor non-covalently binds to the Nav1.7 channel, stabilizing it in a non-conducting state (e.g., an inactivated state). This inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[3] By selectively targeting Nav1.7, which is highly expressed at nerve endings, the compound effectively raises the pain threshold and reduces the hyperexcitability of sensory nerves associated with inflammatory and neuropathic pain states.[9][10]

Formulation and Administration

-

Solubility: The solubility of a representative inhibitor should be determined to prepare a homogenous dosing solution. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or Cremophor EL. It is critical to establish the maximum tolerated concentration of the vehicle in a preliminary study, as vehicles themselves can sometimes elicit behavioral responses.

-

Route of Administration: The choice of administration route depends on the compound's pharmacokinetic properties and the experimental design.

-

Intraperitoneal (i.p.): Commonly used for systemic delivery in rodent models. Offers rapid absorption.

-

Oral (p.o.): Preferred for evaluating clinically translatable compounds. Requires good oral bioavailability.

-

Intravenous (i.v.): Provides immediate and complete systemic exposure, useful for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

-

Intrathecal (i.t.): Delivers the compound directly to the spinal cord, targeting central terminals of primary afferent neurons.

-

Intraplantar (i.pl.): Local administration into the paw, ideal for assessing peripheral effects and target engagement at the site of injury or inflammation.

-

Dosing Considerations

The optimal dose should be determined through a dose-response study. Efficacy should be balanced against potential off-target effects or adverse motor function impacts. Based on published data for various selective Nav1.7 inhibitors, effective doses in rodent models can range from 1 mg/kg to 100 mg/kg, depending on the compound's potency, selectivity, and pharmacokinetic profile.

Quantitative Data for Representative Nav1.7 Inhibitors

The following tables summarize representative data from published studies on various selective Nav1.7 inhibitors to provide a comparative reference.

Table 1: In Vitro Potency of Representative Nav1.7 Inhibitors

| Compound Class | Inhibitor Example | hNav1.7 IC₅₀ (nM) | Selectivity vs. hNav1.5 | Reference |

|---|---|---|---|---|

| Sulfonamide | Compound 16 | 120 | >250-fold | [11] |

| Arylindole Acylsulfonamide | Unnamed | 11 | >1000-fold | [12] |

| 2,4-Diaminotriazine | Compound 52 | 3,600 | ~14-fold | [13] |

| Peptide Toxin | ProTX-II | ~0.3 | High |[4] |

Note: IC₅₀ values can vary based on the electrophysiology platform and assay conditions (e.g., holding potential).

Table 2: In Vivo Efficacy of Representative Nav1.7 Inhibitors in Rodent Pain Models

| Inhibitor Example | Pain Model | Species | Route | Effective Dose | Efficacy Noted | Reference |

|---|---|---|---|---|---|---|

| ProTX-II | Formalin Test | Rat | i.t. | 2 µg / 10 µl | Significant reduction in Phase I & II flinching | [4] |

| Compound 52 | Formalin Test | Rat | p.o. | 30 mg/kg | Dose-dependent reduction in flinching behavior | [13] |

| Sulfonamide (Cpd 16) | Histamine-Induced Itch | Mouse | p.o. | 30 mg/kg | Dose-dependent reduction in scratching bouts | [11] |

| NeP1 | CCI Neuropathic Pain | Rat | i.p. | 10 mg/kg | Dose-dependent reversal of mechanical hyperalgesia |[12] |

Experimental Protocols for In Vivo Pain Studies

Formalin-Induced Inflammatory Pain Model

This model assesses tonic and inflammatory pain responses, characterized by a biphasic behavioral response. Phase I (0-10 min) reflects acute nociception from direct C-fiber activation, while Phase II (15-60 min) is driven by inflammation and central sensitization.[14]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Formalin solution (1-5% in saline)

-

Test compound (Nav1.7 inhibitor) and vehicle

-

Injection syringes (30-gauge for formalin, appropriate for compound administration)

-

Observation chambers with a clear floor

-

Timer

Procedure:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour and to the observation chambers for 30 minutes before the experiment begins.

-

Baseline & Dosing: Administer the Nav1.7 inhibitor or vehicle at a predetermined time before the formalin injection (e.g., 30-60 minutes for i.p. or p.o. administration). The timing should be based on the compound's Tₘₐₓ.

-

Formalin Injection: Gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after injection, return the mouse to the observation chamber and start the timer.

-

Behavioral Scoring: Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw. Observations are typically made in 5-minute blocks for 60 minutes.

-

Data Analysis: Sum the time spent in nociceptive behaviors for Phase I (0-10 minutes) and Phase II (15-60 minutes). Compare the responses of the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal in response to a radiant heat source, assessing thermal pain sensitivity.[15]

Materials:

-

Male Sprague-Dawley rats (200-250 g) or mice

-

Hargreaves apparatus (plantar test)

-

Plexiglass enclosures on a glass floor

-

Test compound and vehicle

Procedure:

-

Acclimatization: Place animals in the individual plexiglass chambers on the glass surface and allow them to acclimate for 30-60 minutes until exploratory behavior ceases.[15]

-

Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source and start the timer. The timer stops automatically when the animal withdraws its paw.

-

Testing Parameters: Record the paw withdrawal latency (PWL) in seconds. To prevent tissue damage, a cut-off time (typically 20-30 seconds) must be set.[15][16] Take at least two baseline readings per paw, with a minimum of 5 minutes between readings.

-

Dosing: Administer the Nav1.7 inhibitor or vehicle.

-

Post-Dosing Measurement: Measure the PWL at various time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.

-

Data Analysis: Calculate the mean PWL for each time point. Compare the post-dose latencies to the baseline latencies and to the vehicle control group. Data can be expressed as raw PWL or as a percentage of the maximum possible effect (%MPE).

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold in response to a mechanical stimulus, a key measure of neuropathic pain.[12]

Materials:

-

Mice or rats with an induced neuropathic pain condition (e.g., Chronic Constriction Injury - CCI, or Spared Nerve Injury - SNI)

-

Set of calibrated von Frey filaments

-

Elevated testing platform with a wire mesh floor

-

Test compound and vehicle

Procedure:

-

Acclimatization: Place animals in individual compartments on the wire mesh platform and allow them to acclimate for at least 30 minutes.

-

Baseline Measurement: Apply von Frey filaments to the mid-plantar surface of the hind paw (ipsilateral to the nerve injury) with sufficient force to cause slight buckling. Begin with a filament in the middle of the range (e.g., 0.4 g).

-

Threshold Determination (Up-Down Method):

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, use the next smaller filament.

-

If there is no response, use the next larger filament.

-

Continue this pattern until the 50% withdrawal threshold is determined using the up-down method formula or appropriate software.

-

-

Dosing: Administer the Nav1.7 inhibitor or vehicle.

-

Post-Dosing Measurement: Measure the 50% withdrawal threshold at various time points after administration.

-